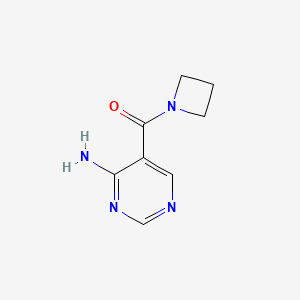

5-(Azetidine-1-carbonyl)pyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(4-aminopyrimidin-5-yl)-(azetidin-1-yl)methanone |

InChI |

InChI=1S/C8H10N4O/c9-7-6(4-10-5-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2,(H2,9,10,11) |

InChI Key |

JGFAIIUKQIIWRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C(=O)C2=CN=CN=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Design of 5 Azetidine 1 Carbonyl Pyrimidin 4 Amine Derivatives

Systematic Modulations of the Azetidine (B1206935) Ring for Optimized Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif that imparts significant rigidity to the molecule. researchgate.net Its unique conformational constraints and synthetic tractability make it an attractive component in drug design. sciencedaily.comrsc.org

The substitution pattern on the azetidine ring plays a pivotal role in modulating the biological profile of the parent compound. The introduction of various functional groups can influence factors such as binding affinity, selectivity, and physicochemical properties.

Halogens: The incorporation of halogen atoms, such as fluorine, can significantly alter the electronic properties of the azetidine ring. For instance, in studies of related heterocyclic systems, the addition of electron-withdrawing difluoroazetidine substituents has been shown to significantly elevate fluorescence quantum efficiency. nih.gov The electron-withdrawing nature of a trifluoromethyl (CF3) group, for example, reduces the nucleophilicity of the azetidine nitrogen, which can influence reaction dynamics and potentially molecular interactions. rsc.org

Alkyl and Aryl Moieties: The addition of lipophilic alkyl or aryl groups to the azetidine ring can enhance binding to target proteins. In a study of azetidine derivatives as GABA uptake inhibitors, N-alkylation with lipophilic residues was a key strategy. nih.gov Specifically, azetidin-2-ylacetic acid derivatives featuring a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated the highest potency at the GAT-1 transporter, with IC50 values of 2.83 µM and 2.01 µM, respectively. nih.gov This highlights the positive impact of extended aryl and alkyl substituents on biological activity.

Table 1: Influence of Azetidine Ring Substituents on Biological Activity

| Substituent Type | Example Moiety | Observed Effect | Reference |

|---|---|---|---|

| Halogen | Difluoroazetidine | Modulates electronic properties, enhances fluorescence quantum yield in analogs. | nih.gov |

| Halogenated Alkyl | Trifluoromethyl | Reduces nitrogen nucleophilicity due to electron-withdrawing nature. | rsc.org |

| Aryl/Alkyl | 4,4-diphenylbutenyl | Increased potency at GAT-1 transporter in azetidine-2-ylacetic acid derivatives. | nih.gov |

| Aryl/Alkyl | 4,4-bis(3-methyl-2-thienyl)butenyl | Highest potency at GAT-1 transporter in azetidine-2-ylacetic acid derivatives. | nih.gov |

The stereochemistry of the azetidine ring is a critical determinant of a molecule's three-dimensional shape, which in turn dictates its ability to bind to a specific biological target with high affinity and selectivity.

The synthesis of 2,4-cis-disubstituted amino azetidines as single enantiomers has been shown to create inherently concave ligands. nih.gov This fixed geometry provides a rigid platform that can strongly influence the stereoselectivity of chemical reactions. nih.gov When applied in a drug design context, controlling the stereochemistry of substituents on the azetidine ring is essential for achieving optimal interaction with the chiral environment of a protein's active site. The precise spatial arrangement of atoms can lead to enhanced potency by maximizing favorable interactions and minimizing steric clashes, while also improving selectivity by ensuring a better fit in the intended target over off-targets.

The azetidine ring's inherent strain and rigidity are advantageous in drug design. researchgate.net By limiting the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is reduced, which can lead to higher binding affinity. enamine.net

Elucidation of Pyrimidine (B1678525) Core Contributions to SAR

The aminopyrimidine moiety is a well-established pharmacophore with a history of use in various therapeutic areas. wjarr.comsjomr.org.in The 4-amino group is particularly significant for establishing key interactions with biological targets.

In many kinase inhibitors, for example, the aminopyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the protein's hinge region. nih.gov The design of potent PLK4 inhibitors utilized an aminopyrimidine core where the amino group was predicted to form key interactions with the hinge region of the enzyme. nih.gov The presence of electron-donating amino groups at positions like C2 and C4 can activate the pyrimidine ring towards electrophilic substitution, a principle utilized in the synthesis of fused ring systems like pyrido[2,3-d]pyrimidines. jocpr.com The 2,4-diaminopyrimidine (B92962) structure is a known antagonist of folic acid, highlighting the biological significance of this substitution pattern. sjomr.org.in

Modifying the C-2 and C-6 positions of the pyrimidine ring offers another avenue for optimizing the properties of 5-(azetidine-1-carbonyl)pyrimidin-4-amine derivatives. The reactivity of these positions allows for the introduction of a wide range of substituents.

The C-2 and C-6 positions of a pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. mdpi.comchemrxiv.org For instance, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chlorine atoms at C4 and C6 can be displaced by various nucleophiles. mdpi.com However, the reactivity can be nuanced; studies on 2,4-dichloropyrimidines show that substitution of the C4-chlorine is often more facile than at the C2-position. nih.gov

The nature of the substituent at neighboring positions can dramatically influence reactivity. An electron-withdrawing nitro group at the C-5 position, for instance, strongly promotes SNAr reactions at C-4 and C-6. chemrxiv.org In one study, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines resulted in the unexpected substitution of both the C4-chloro and the C6-alkoxy groups, demonstrating the powerful activating effect of the C5-nitro group. chemrxiv.org Conversely, replacing a butyl group at C5 with more hydrophilic moieties was explored to increase water solubility in a series of 2-aminopyrimidine (B69317) derivatives. nih.govresearchgate.net Interestingly, in that series, the presence of hydroxyl groups at C4 and C6 resulted in a loss of inhibitory activity. researchgate.net

Table 2: Summary of Pyrimidine Core Substitution Effects

| Position | Modification | Impact on SAR | Reference |

|---|---|---|---|

| C-4 | Amino Group | Crucial for target binding (e.g., hinge-binding in kinases); acts as an electron-donating group. | nih.govjocpr.com |

| C-2 / C-6 | Halogen Substitution | Provides a handle for further functionalization via nucleophilic substitution. | mdpi.comnih.gov |

| C-2 / C-6 | Alkoxy/Aryloxy Groups | Can be displaced by stronger nucleophiles, especially when activated by other ring substituents. | chemrxiv.org |

| C-2 / C-6 | Hydroxyl Groups | Led to loss of activity in a specific series of 2-aminopyrimidine inhibitors. | researchgate.net |

| C-5 | Electron-withdrawing group (e.g., Nitro) | Activates C-4 and C-6 positions for nucleophilic substitution. | chemrxiv.org |

| C-5 | Hydrophilic chain | Can be used to modulate physicochemical properties like water solubility. | nih.govresearchgate.net |

Analysis of the Carbonyl Linkage's Role in Molecular Interactions

The carbonyl group within the 5-(azetidine-1-carbonyl) linkage serves as a critical structural and functional component, profoundly influencing the molecule's physicochemical properties and its potential interactions with a biological target. This linker connects the core pyrimidin-4-amine scaffold to the azetidine ring, a four-membered heterocyclic motif. The inclusion of azetidine rings in drug candidates is a known strategy to introduce conformational constraints and improve binding to biological receptors. nih.gov

The primary role of the carbonyl oxygen is to act as a potent hydrogen bond acceptor. In many drug-receptor interactions, the ability to form hydrogen bonds is a key determinant of binding affinity and specificity. For instance, in kinase inhibitors, carbonyl groups frequently form hydrogen bonds with the backbone amide protons of the hinge region of the kinase domain. nih.gov The geometry of the carbonyl group, being trigonal planar, dictates a specific spatial arrangement for this interaction.

Computational Approaches in SAR Studies and Molecular Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. These in silico techniques provide profound insights into molecular interactions, guiding the synthesis of more potent and selective derivatives.

Drug design strategies are broadly categorized as either ligand-based or structure-based. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. nih.gov By analyzing a set of active compounds, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes the preferred method. nih.gov This approach involves designing molecules that fit into the target's binding site with high affinity and specificity. For aminopyrimidine derivatives, which are often developed as kinase inhibitors, SBDD is a powerful tool. nih.govacs.org Researchers can use the crystal structure of a kinase to design novel 2-aminopyrimidine-based inhibitors, ensuring the new molecules make optimal contact with key amino acid residues in the active site. acs.org This strategy was employed in the discovery of aminopyridine-based c-Jun N-terminal kinase (JNK) inhibitors, where X-ray crystallography guided the optimization of lead compounds. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in SBDD for predicting the binding mode and affinity of novel compounds. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and evaluating each conformation using a scoring function. The scoring function estimates the binding free energy, allowing the different binding poses to be ranked.

In the study of diaryl pyrimidine derivatives as potential inhibitors of the hACE2-S protein complex related to COVID-19, molecular docking was used to identify the most promising binding conformations. researchgate.net The results indicated a preferred binding at the proximal helix site at the junction of the interacting domains. researchgate.net Similarly, in the design of novel CDK/HDAC dual inhibitors, docking results supported the design strategy by showing that a 2-aminopyridine (B139424) fragment could form key hydrogen bonds with specific residues. acs.org

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and the persistence of key interactions, such as hydrogen bonds.

MD simulations are frequently used to validate docking results and to gain a deeper understanding of the binding event. For pyrimidine derivatives, MD simulations have been used to study their interaction with targets like the hACE2-S protein complex and G-quadruplex DNA. nih.govrjeid.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests the complex has reached equilibrium and is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most stable and critical interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

One study on diaryl pyrimidine derivatives used a 100 ns MD simulation to confirm the stability of the docked complexes and calculated the binding free energy to rank the compounds. nih.gov

Table 1: Example of MD Simulation Binding Free Energy Calculation for Diaryl Pyrimidine Derivatives

| Compound | ΔG binding (kcal/mol) | ΔE vdw (kcal/mol) | ΔE elec (kcal/mol) | ΔG polar (kcal/mol) | ΔG nonpolar (kcal/mol) |

|---|---|---|---|---|---|

| AP-NP | -30.89 ± 2.24 | -45.12 | -12.11 | 30.17 | -3.83 |

| AP-3-OMe-Ph | -26.54 ± 2.01 | -39.87 | -10.54 | 27.51 | -3.64 |

| AP-4-Me-Ph | -25.29 ± 2.14 | -38.55 | -9.98 | 26.89 | -3.65 |

Data adapted from a study on diaryl pyrimidine derivatives targeting the hACE2-S protein complex. nih.gov ΔGbinding represents the total binding free energy, ΔEvdw is the van der Waals energy, ΔEelec is the electrostatic energy, ΔGpolar is the polar solvation energy, and ΔGnonpolar is the nonpolar solvation energy.

QSAR is a ligand-based computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is an equation that relates physicochemical properties or structural features (known as descriptors) of molecules to their activity. researchgate.net

The process involves:

Data Set Preparation: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of the descriptors with activity.

Model Validation: The model's statistical significance and predictive power are rigorously tested using techniques like cross-validation and an external test set of compounds not used in model generation.

A QSAR study on substituted 2-aminopyridine derivatives, which are structurally related to aminopyrimidines, successfully developed a model to predict their inhibitory activity against nitric oxide synthases. nih.gov The resulting model can guide the design of new derivatives by indicating which structural features are favorable for activity. nih.gov

Table 2: Example of a 2D-QSAR Model for 2-Aminopyridine Derivatives

| Statistical Parameter | Value |

|---|---|

| r² (Correlation Coefficient) | 0.8126 |

| q² (Cross-validated r²) | 0.6971 |

| F-test | 23.65 |

| pred_r² (External Test Set) | 0.7543 |

This table represents typical statistical validation parameters for a QSAR model. A high r² indicates a good fit of the data, while high q² and pred_r² values indicate good internal and external predictive ability, respectively. Adapted from a study on 2-aminopyridine derivatives. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure and reactivity. nih.gov DFT is used to calculate a variety of molecular properties that are crucial for understanding drug action at an electronic level. researchgate.net

Key properties calculated using DFT include:

Molecular Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles of a molecule in its lowest energy state.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions like hydrogen bonding.

Atomic Charges: Calculating the partial charge on each atom helps to rationalize electrostatic interactions with a target.

DFT studies on aminopyridine and related diaminopyrimidine derivatives have been performed to analyze their structure, vibrational spectra, and electronic properties, providing insights that are directly applicable to the study of this compound. researchgate.netacs.org

Table 3: Example of DFT-Calculated Properties for an Aminopyridine Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 Debye |

This table shows representative electronic properties that can be calculated using DFT at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). Such data helps in understanding the molecule's reactivity and polarity. Data is representational based on findings for related structures. researchgate.netacs.org

Bioisosteric Replacements and Scaffold Hopping Strategies

In the rational design of derivatives of this compound, bioisosteric replacements and scaffold hopping are advanced strategies employed to optimize pharmacological properties. These approaches aim to modulate potency, selectivity, and pharmacokinetic profiles by substituting key structural motifs with other groups that possess similar physicochemical properties or by replacing the core scaffold entirely while maintaining crucial pharmacophoric interactions.

Bioisosteric Replacements for the Azetidine Moiety

The azetidine ring in this compound is a key structural feature that influences the compound's conformational rigidity and physicochemical properties. enamine.net Its replacement with other cyclic or acyclic amides serves as a critical avenue for structure-activity relationship (SAR) exploration. The goal of such modifications is often to improve target binding, enhance solubility, or alter metabolic stability. nih.govnih.gov

The strained nature of the azetidine ring makes it a unique pharmacophore. researchgate.net In drug design, azetidines are recognized for their ability to introduce molecular rigidity with minimal addition to molecular weight and lipophilicity. enamine.net Bioisosteric replacement of the azetidine moiety can involve substituting it with other small, constrained ring systems or flexible acyclic amides to probe the spatial and electronic requirements of the target protein.

For instance, in the development of kinase inhibitors, moving from R-proline-amides to R-azetidine-2-carboxamides has led to a significant increase in potency. acs.org This highlights the sensitivity of the target to the nature of the cyclic amide. Further modifications could involve exploring other 4-membered rings or expanding to 5- or 6-membered rings to assess the impact on biological activity.

A systematic exploration of bioisosteres for the azetidine carboxamide could include the following modifications, with their potential impact on activity:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity |

| Azetidine-1-carboxamide | Pyrrolidine-1-carboxamide | Ring expansion to a less strained 5-membered ring. | May alter the vector of the substituent pointing out of the ring and impact binding affinity. |

| Azetidine-1-carboxamide | Piperidine-1-carboxamide | Further ring expansion to a 6-membered ring. | Increased conformational flexibility, which could be detrimental or beneficial depending on the target's binding pocket topology. |

| Azetidine-1-carboxamide | N-methylacetamide | Acyclic, flexible amide. | Provides a baseline for the importance of the cyclic constraint for activity. |

| Azetidine-1-carboxamide | 3-hydroxyazetidine-1-carboxamide | Introduction of a polar hydroxyl group. | Can form additional hydrogen bonds with the target, potentially increasing potency and improving solubility. |

Scaffold Hopping Strategies for the Pyrimidin-4-amine Core

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a topologically different scaffold while preserving the essential binding interactions. drugbank.com For this compound, the pyrimidin-4-amine core is a well-established pharmacophore in numerous kinase inhibitors, often acting as a hinge-binder. nih.gov The 4-amino group typically forms crucial hydrogen bonds with the backbone of the kinase hinge region.

The objective of scaffold hopping in this context would be to identify novel core structures that maintain this key interaction while offering advantages in terms of intellectual property, selectivity, or ADME properties. The pyrazolo[3,4-d]pyrimidine scaffold is a known bioisostere of the adenine (B156593) ring of ATP and is frequently employed in the design of kinase inhibitors. nih.gov

Potential scaffold hops for the pyrimidin-4-amine core could include:

| Original Scaffold | Hopped Scaffold | Key Features and Rationale |

| Pyrimidin-4-amine | Pyrazolo[3,4-d]pyrimidin-4-amine | A well-established hinge-binding scaffold in kinase inhibitors; maintains key hydrogen bonding interactions. nih.gov |

| Pyrimidin-4-amine | Furano[2,3-d]pyrimidine | Explored as a scaffold for Notum inhibitors, demonstrating the potential for fused heterocyclic systems to yield potent compounds. nih.gov |

| Pyrimidin-4-amine | Thieno[2,3-d]pyrimidine | Another fused pyrimidine system that can present substituents in different spatial arrangements. |

| Pyrimidin-4-amine | Pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazine | A different heterocyclic core that can orient the key pharmacophoric groups in a similar fashion. |

Preclinical Pharmacological and Biological Investigations of 5 Azetidine 1 Carbonyl Pyrimidin 4 Amine Analogs

Enzyme Modulation Studies (In Vitro and Mechanistic)

Glucokinase (GK) serves as a principal regulator of glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. nih.gov A series of pyrimidone-based compounds have been investigated as allosteric activators of GK. nih.gov Structure-activity relationship (SAR) studies led to the discovery of BMS-820132, a partial glucokinase activator. This compound features a pyrazine (B50134) ring, which is structurally related to the pyrimidine (B1678525) core of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine. Specifically, BMS-820132 is diethyl ((3-(3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate. nih.gov The development of this clinical candidate stemmed from the optimization of a "full GK activator," aiming to mitigate the risk of hypoglycemia while retaining efficacy. nih.gov

Research into various small molecule derivatives, including pyrimidine derivatives, has been extensive in the pursuit of effective allosteric GK activators. researchgate.net These activators bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity. researchgate.net The kinetic analysis of these compounds often involves determining their EC50 values, which represent the concentration required to achieve 50% of the maximal activation. For instance, some 2-pyridylurea derivatives have been identified as GK activators, with optimized compounds showing activity in oral glucose tolerance tests in animal models. nih.gov

Table 1: Glucokinase (GK) Activation Data for Analogs

| Compound | Target | Activity (EC50) | Assay Type | Reference |

|---|---|---|---|---|

| BMS-820132 | Glucokinase | Not explicitly stated in abstract | In vitro and in vivo preclinical pharmacology | nih.gov |

| Compound 33 (2-pyridylurea derivative) | Glucokinase | Active in OGTT | Oral Glucose Tolerance Test (OGTT) in mice | nih.gov |

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.gov The pyrimidine-4-carboxamide (B1289416) scaffold has been identified as a promising starting point for the development of NAPE-PLD inhibitors. nih.govsigmaaldrich.com Through high-throughput screening and subsequent medicinal chemistry efforts, a potent and selective NAPE-PLD inhibitor, LEI-401, was identified. nih.gov LEI-401, or N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, demonstrated the ability to reduce NAE levels in the brains of mice. nih.gov

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). For example, LEI-401 exhibited a Ki of 0.027 µM against human NAPE-PLD. nih.gov The development of such inhibitors is crucial for studying the biological roles of NAEs in various physiological and pathological processes. nih.gov

Table 2: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Data

| Compound | Target | Activity (Ki) | Assay Type | Reference |

|---|---|---|---|---|

| LEI-401 | hNAPE-PLD | 0.027 µM | In vitro activity assay | nih.gov |

| HTS-hit 2 | hNAPE-PLD | 0.30 µM | In vitro activity assay | nih.gov |

The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses and cell growth. nih.govacs.org Consequently, JAK inhibitors have emerged as important therapeutic agents for inflammatory diseases. The pyrimidine scaffold is a common feature in many reported JAK inhibitors. nih.govacs.org Through rational design and optimization, a series of pyrimidine compounds have been identified as potent JAK1 inhibitors with selectivity over JAK2. nih.govacs.org This selectivity is desirable as the inhibition of JAK2 is associated with adverse effects such as anemia and thrombocytopenia. nih.gov

The inhibitory potential of these compounds is evaluated through biochemical and cell-based assays, determining their IC50 values against different JAK isoforms. For instance, the clinical candidate R507 emerged from a series of 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidine compounds and demonstrated significant efficacy in preclinical models of arthritis. acs.org

Table 3: Janus Kinase (JAK) Inhibition Data for Pyrimidine Analogs

| Compound Series | Target | Key Finding | Reference |

|---|---|---|---|

| 5-aminobenzo[d]oxazol-2(3H)-one substituted pyrimidines | JAK1 | Potent JAK1 inhibitors with selectivity over JAK2. nih.gov | nih.gov |

| R507 (Clinical Candidate) | JAK1 | Exhibited great efficacy in a rat collagen-induced arthritis disease model. acs.org | acs.org |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. nih.gov PARP inhibitors have gained prominence as anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov The pyrimidine nucleus has been explored as a scaffold for the development of PARP inhibitors. wipo.int

The potency of PARP inhibitors is determined by their IC50 values against different PARP isoforms, primarily PARP-1 and PARP-2. nih.gov For example, a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and showed excellent inhibitory activities against PARP-1, with some compounds exhibiting higher potency than the reference drug Olaparib. researchgate.net Another study on quinoxaline-based derivatives, designed as bio-isosteres of the phthalazinone motif in Olaparib, also yielded potent PARP-1 inhibitors with IC50 values in the nanomolar range. mdpi.com

Table 4: Poly(ADP-ribose) Polymerase (PARP) Inhibition Data for Pyrimidine and Related Analogs

| Compound Series/Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives (S2, S7) | PARP-1 | More potent than Olaparib (IC50 range 3.61 nM to 114 nM) | researchgate.net |

| Quinoxaline-based derivative (Compound 8a) | PARP-1 | 2.31 nM | mdpi.com |

| Quinoxaline-based derivative (Compound 5) | PARP-1 | 3.05 nM | mdpi.com |

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a clinically validated target in acute myeloid leukemia (AML). nih.govnih.gov A significant challenge in the development of FLT3 inhibitors is achieving selectivity over the structurally similar c-KIT kinase, as concurrent inhibition can lead to myelosuppression. acs.orgresearchgate.net The pyrimidine scaffold has been successfully employed to develop selective FLT3 inhibitors. nih.govacs.org

Rational drug design has led to the synthesis of pyrimidine-4,6-diamine derivatives as type-II FLT3 inhibitors with high selectivity over c-KIT. nih.govresearchgate.net For instance, compound 13a from this series showed an IC50 of 13.9 nM against FLT3. nih.govresearchgate.net Similarly, 2-aminopyrimidine (B69317) derivatives have been identified as potent FLT3 inhibitors with over 1000-fold selectivity against c-KIT. acs.orgnih.gov

Table 5: Receptor Tyrosine Kinase (RTK) Inhibition Data for Pyrimidine Analogs

| Compound/Series | Target | Activity (IC50) | Selectivity over c-KIT | Reference |

|---|---|---|---|---|

| Compound 13a (pyrimidine-4,6-diamine derivative) | FLT3 | 13.9 ± 6.5 nM | High | nih.govresearchgate.net |

| Compound 30 (2-aminopyrimidine derivative) | FLT3 | 1.5–7.2 nM | >1000-fold | acs.orgnih.gov |

| Compound 36 (2-aminopyrimidine derivative) | FLT3 | 1.5–7.2 nM | >1000-fold | acs.orgnih.gov |

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. rsc.org The development of selective COX-2 inhibitors aims to provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov The pyrimidine core has been utilized as a scaffold for designing selective COX-2 inhibitors. rsc.orgnih.gov

Several studies have reported on pyrimidine-based compounds with potent and selective COX-2 inhibitory activity. For example, a series of fluorescently labeled pyrimidine derivatives were synthesized, with one compound showing a COX-2 IC50 of 1.8 µM. rsc.org In another study, certain pyrimidine derivatives demonstrated high selectivity for COX-2, with inhibitory activity comparable to the known COX-2 inhibitor meloxicam. nih.gov

Table 6: Cyclooxygenase-2 (COX-2) Inhibitory Activity for Pyrimidine Analogs

| Compound/Series | Target | Activity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| N-(2-((7-nitro-benzo[c] nih.govrsc.orgmdpi.comoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine (6) | COX-2 | 1.8 µM | Potent and selective COX-2 inhibitor. rsc.org | rsc.org |

| Pyrimidine derivatives L1 and L2 | COX-2 | Comparable to meloxicam | Showed high selectivity towards COX-2 over COX-1. nih.gov | nih.gov |

| Pyrimidine derivatives 3b, 5b, and 5d | COX-2 | 0.16 - 0.20 µM | Activity nearly equal to Celecoxib. mdpi.com | mdpi.com |

Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Agonism

Peroxisome proliferator-activated receptor alpha (PPARα) is a key nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis. nih.gov Agonists of PPARα are utilized for their potential to lower lipid levels. medchemexpress.com Research into pyrimidine derivatives has explored their potential as PPAR agonists. For instance, Saroglitazar, a dual agonist with strong PPARα and moderate PPARγ activity, has demonstrated efficacy in metabolic disease models. medchemexpress.com While direct studies on this compound as a PPARα agonist are not extensively documented in the reviewed literature, the broader class of pyrimidine-containing compounds has been a focal point for developing modulators of PPAR activity. medchemexpress.commedchemexpress.com The therapeutic strategy often involves targeting multiple PPAR isoforms to achieve a comprehensive metabolic effect, as seen with compounds designed as triple agonists for PPARα, PPARγ, and PPARδ. medchemexpress.com The investigation of ERRα inverse agonists in combination with PPARα agonists like pemafibrate (B1668597) has shown that blocking ERRα can enhance the lipid-lowering effects of PPARα activation in models of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov

G-protein-coupled Receptor (GPCR) Modulation (e.g., GPR119)

G-protein-coupled receptor 119 (GPR119) is recognized as a promising target for the treatment of type 2 diabetes and obesity due to its expression in pancreatic β-cells and gastrointestinal incretin-releasing cells. nih.govnih.gov Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.govsemanticscholar.org

Analogs of this compound, specifically pyrimidine derivatives, have been a significant area of research for potent GPR119 agonists. The discovery of compounds like (2-fluoro-4-methanesulfonyl-phenyl)-{6-[4-(3-isopropyl- nih.govnih.govd-nb.infooxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine (AR231453) marked a key advancement, demonstrating in vivo activity in oral glucose tolerance tests in mice. nih.gov This highlighted the potential of the pyrimidine scaffold in developing orally bioavailable GPR119 agonists.

Optimization studies have led to the development of various series of pyrimidine-based GPR119 agonists. For example, novel pyrimido[5,4-b] nih.govd-nb.infooxazine derivatives have been synthesized and evaluated, with several compounds showing potent agonistic activities with EC50 values in the nanomolar range. semanticscholar.org These findings underscore the importance of the pyrimidine core in designing effective GPR119 modulators for potential therapeutic use in metabolic disorders. semanticscholar.orgmdpi.com

Table 1: GPR119 Agonistic Activity of Selected Pyrimido[5,4-b] nih.govd-nb.infooxazine Derivatives

| Compound | EC50 (nM) |

| 10 | 13 |

| 15 | 12 |

| Data sourced from optimization studies of novel pyrimido[5,4-b] nih.govd-nb.infooxazine derivatives as GPR119 agonists. semanticscholar.org |

Enoyl ACP-Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (ENR), known as FabI in many bacteria, is a crucial enzyme in the fatty acid biosynthesis II (FAS-II) pathway. researchgate.netnih.gov This pathway is absent in mammals, making ENR an attractive target for the development of novel antibacterial agents. researchgate.net Inhibition of ENR disrupts the bacterial cell wall synthesis. nih.gov

Research has focused on identifying potent inhibitors of this enzyme. While specific studies on this compound were not found, the development of azetidine-based ene-amides has been reported as a promising class of bacterial FabI inhibitors. researchgate.net These inhibitors are designed to target the active site of the enzyme. For instance, NITD-916, an enoyl-ACP reductase inhibitor, has shown activity against Mycobacterium abscessus. nih.gov The general strategy involves creating compounds that can effectively bind to the enzyme, often forming adducts with cofactors like NAD+, thereby blocking its function. nih.gov

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process for microtubule formation, which is essential for cell division, structure, and transport. nih.govresearchgate.net Inhibition of tubulin polymerization is a well-established strategy in cancer therapy, as it can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.govresearchgate.net Many inhibitors target the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com

Analogs of this compound, particularly heterocyclic-fused pyrimidines, have been investigated as tubulin polymerization inhibitors. These compounds are designed to be conformationally restricted analogues of other known inhibitors. nih.gov Studies have shown that certain pyrimidine-based compounds can effectively inhibit tubulin polymerization in a dose-dependent manner, with activities comparable to known agents like colchicine. nih.gov For example, pyrazolo[4,3-d]pyrimidine and pyrazolo[1,5-a]-1,3,5-triazine analogues have demonstrated potent inhibition of tubulin polymerization and selective antiproliferative activity in cancer cell lines. mdpi.com The mechanism involves direct binding to the colchicine site, which has been confirmed through high-resolution crystal structures for some analogues. nih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Compounds

| Compound | Target | IC50 (µM) |

| Compound 40 (indole-pyrimidine hybrid) | Tubulin Polymerization | 11.2 |

| Pyrazolo[1,5-a]-1,3,5-triazine (73) | Tubulin Polymerization | Micromolar concentrations |

| Data reflects the inhibitory concentration of compounds on tubulin assembly. mdpi.com |

Cell-Based Functional Assays

Cellular Glucose Uptake and Insulin Secretion in Isolated Islets and Hepatocytes

The regulation of glucose homeostasis is a complex process involving multiple organs, primarily the pancreas and the liver. Isolated pancreatic islets and hepatocytes are common in vitro models to study the effects of compounds on insulin secretion and glucose uptake.

Compounds that activate GPR119, a receptor found on pancreatic β-cells, have been shown to stimulate glucose-dependent insulin secretion. nih.govmdpi.com Furthermore, GPR119 agonists can also promote the release of GLP-1 from intestinal cells, which in turn enhances insulin release and improves glucose tolerance. mdpi.com Studies on GPR119 agonists have demonstrated their ability to improve islet graft function by stimulating β-cell replication. mdpi.com

In hepatocytes, compounds like 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), which activates AMP-activated protein kinase (AMPK), have been studied for their effects on glucose metabolism. nih.govnih.gov Interestingly, while AMPK activation in skeletal muscle promotes glucose transport, in adipocytes it has been shown to inhibit insulin-stimulated glucose transport. nih.gov In isolated cardiac myocytes, AICAR was found to inhibit both basal and insulin-induced glucose uptake, an effect linked to the inhibition of the Na+/H+ exchanger and a subsequent reduction in intracellular pH. nih.gov These findings highlight the tissue-specific effects of compounds that modulate these pathways.

Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (e.g., NCI-60 Panel, KRAS-mutant cells, MCF-7)

The evaluation of antiproliferative and cytotoxic activity is a cornerstone of anticancer drug discovery. The National Cancer Institute's 60-cell line panel (NCI-60) is a widely used tool for screening potential anticancer agents against a diverse set of human tumors. d-nb.infonih.govnih.gov

NCI-60 Panel: The NCI-60 screen provides GI50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. d-nb.info This panel allows for the identification of cell lines that are particularly sensitive to a given compound and can help in elucidating its mechanism of action by comparing its activity profile with those of known anticancer agents. d-nb.inforesearchgate.net

KRAS-mutant cells: Oncogenic mutations in the KRAS gene are found in a significant percentage of human cancers and are associated with poor prognosis. nih.gov The development of inhibitors targeting specific KRAS mutations, such as G12D, is an active area of research. Studies have explored purine (B94841) and pyrimidine analogs as potential KRAS G12D inhibitors. nih.gov Some purine-based compounds have shown selective anticancer activity against cell lines with the KRAS G12D mutation, inducing apoptosis and reducing the levels of active KRAS and its downstream signaling proteins. nih.gov

MCF-7: The MCF-7 human breast cancer cell line is a common model for studying the efficacy of anticancer compounds. nih.govnih.gov Pyrimidine derivatives have been evaluated for their activity against MCF-7 cells. For instance, novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives have demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in MCF-7 cells. nih.gov These effects are often associated with the inhibition of key cell survival proteins. nih.gov Other pyrimidine-containing structures have also shown potent antiproliferative activity in MCF-7 cells. mdpi.com

Table 3: Cytotoxic Activity of Selected Compounds Against Cancer Cell Lines

| Compound Class | Cell Line | Activity | Reference |

| Purine-based analogs | KRAS G12D-mutated cells | Potent anticancer activity, induced apoptosis | nih.gov |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine | MCF-7 | G2/M cell cycle arrest, induced apoptosis | nih.gov |

| β-lactam CA-4 analogues | MCF-7 | Low nanomolar antiproliferative activity | mdpi.com |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | IC50 of 3.1 µg/mL | nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antitubercular Activity)

The pyrimidine scaffold is a recurring motif in compounds investigated for antimicrobial properties. Analogs of this compound have been explored for their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria.

Research into N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, when reacted with different ketones, has yielded compounds with moderate antimicrobial activity against clinically isolated bacterial and fungal strains. researchgate.net Specifically, compounds designated as 4b, 4c, and 4e in the study demonstrated notable effects compared to standard drugs. researchgate.net However, other studies on novel pyrimido[1,2-a]pyrimidine derivatives found that their antibacterial activity against a panel of Gram-positive and Gram-negative strains was limited, with all tested compounds showing a Minimal Inhibitory Concentration (MIC) value greater than 100 µg/ml.

The search for new antibacterial agents has also targeted essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair. nih.gov Pyrimidine-based compounds have been developed to inhibit this enzyme, representing a promising avenue for antibacterial drug discovery. nih.gov Furthermore, azetidine-based ene-amides have been identified as potent inhibitors of the bacterial enoyl ACP reductase (FabI), an enzyme essential for fatty acid synthesis. researchgate.net Docking studies on these compounds with the enoyl reductase from E. coli support their mechanism of action. researchgate.net The antimicrobial activity of newly synthesized dipeptide compounds containing an azetidine (B1206935) moiety was confirmed through agar (B569324) well diffusion methods, with several compounds demonstrating promising activity and MIC values between 50 and 500 µg/mL. researchgate.net

The broad biological activity of pyrimidine derivatives has been noted in several reviews, highlighting their potential as antibacterial, antifungal, and antitubercular agents. mdpi.comresearchgate.net This wide-ranging bioactivity makes the pyrimidine skeleton a versatile scaffold for structural modification and development in the search for new antimicrobial therapies. mdpi.com

In Vitro Antioxidant Activity Assessment

The antioxidant potential of pyrimidine derivatives is a significant area of preclinical investigation. Free radicals and oxidative stress are implicated in the progression of numerous diseases, and antioxidants can mitigate this damage by neutralizing these reactive species. ijpsonline.com Pyrimidine-based compounds have been evaluated for their antioxidant capabilities through various in vitro assays.

Commonly used methods to assess antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the N,N-dimethyl-p-phenylenediamine (DMPD) assay, ferric ion reducing power assays, and inhibition of lipid peroxidation. researchgate.netijpsonline.com

Studies on different series of pyrimidine analogs have yielded varied results. For instance, a series of novel 2,4,6-substituted pyrimidine derivatives showed IC50 values ranging from 21.28 to 72.98 µg/ml in DPPH and ABTS assays. ijpsonline.com Another study on N-pyrimidinamine derivatives identified two compounds (4b and 4c) with good antioxidant activity in the DPPH radical-scavenging assay. researchgate.net In contrast, certain pyrimido[1,2-a]pyrimidine compounds exhibited weak DPPH free radical scavenging activity, with values below 20% at concentrations of 0.1mM and 1mM. This was hypothesized to be due to the absence of an enolizable amide group in the pyrimidine ring.

Other research has focused on the ability of pyrimidine derivatives to inhibit lipoxygenase (LOX) and lipid peroxidation, which are also markers of antioxidant potential. mdpi.comnih.gov A series of synthesized pyrido[2,3-d]pyrimidine (B1209978) derivatives were found to be potent lipoxygenase inhibitors and strongly inhibited lipid peroxidation, although they did not interact significantly with the DPPH radical. nih.gov Similarly, novel piperidine (B6355638) pyrimidine cinnamic acid amides showed moderate to good lipid peroxidation inhibition, with two compounds identified as highly potent lipoxygenase inhibitors, demonstrating IC50 values of 10.7 μM and 1.1 μM. mdpi.com

| Compound Series | Assay(s) Used | Key Findings | Reference(s) |

| Pyrido[2,3-d]pyrimidine derivatives | DPPH, AAPH (lipid peroxidation), LOX inhibition | Strong inhibition of lipid peroxidation; Potent LOX inhibitors (e.g., IC50 = 42 μΜ for 2a). | nih.gov |

| 2,4,6-Substituted pyrimidine derivatives | DPPH, DMPD, Ferric ion reducing power | IC50 values ranged from 21.28-72.98 μg/ml. | ijpsonline.com |

| Piperidine pyrimidine cinnamic acid amides | DPPH, Lipid peroxidation, LOX inhibition | Moderate DPPH activity; Potent LOX inhibitors (IC50 = 1.1 μM and 10.7 μM for two derivatives). | mdpi.com |

| N-pyrimidinamine derivatives | DPPH | Compounds 4b and 4c showed good radical-scavenging activity. | researchgate.net |

| Pyrimido[1,2-a]pyrimidine derivatives | DPPH | Weak activity (<20% scavenging at 1mM). |

Modulation of Specific Cellular Pathways and Signaling Cascades

Analogs of this compound, particularly those based on the broader aminopyrimidine scaffold, are extensively studied as modulators of cellular signaling pathways, primarily through the inhibition of protein kinases. nih.gov Protein kinases are critical regulators of cell cycle, growth, and survival, and their dysregulation is a hallmark of many diseases, including cancer. nih.govnih.gov

A significant focus of research has been on kinases involved in cell cycle progression, such as Aurora kinases and Polo-like kinases (PLK). nih.gov The pyrimidine ring serves as an attractive scaffold for designing inhibitors of these kinases. nih.gov Structure-based drug design has led to the development of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as Aurora A kinase inhibitors. acs.org These compounds were designed to induce a specific "DFG-out" conformation of the kinase, leading to reduced levels of cMYC and MYCN oncoproteins, which are stabilized by Aurora A and are notoriously difficult to drug directly. acs.org

Another critical signaling pathway frequently deregulated in cancer is the PI3K/Akt (also known as PKB) pathway, which promotes cell proliferation and survival. nih.gov Analogs based on a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide scaffold have been developed as potent, ATP-competitive inhibitors of Akt/PKB. nih.gov These inhibitors were shown to modulate biomarkers of the Akt signaling pathway in vivo, demonstrating their ability to interfere with this key survival cascade. nih.gov

The pyrimidine core has also been instrumental in designing inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. nih.gov The EGFR signaling pathway is a major target in cancer therapy, and pyrimidine-containing small molecules have been developed to block the intracellular tyrosine kinase domain of EGFR, thereby inhibiting the pathway. nih.gov Research continues to focus on genetic alterations in the EGFR kinase domain to design more selective and effective inhibitors. nih.gov

Furthermore, the versatility of the aminopyrimidine scaffold has been exploited to generate inhibitors for a range of other kinases, including understudied kinases implicated in neurodegeneration such as AAK1, BMP2K, and MARKs. acs.orgnih.gov By strategically mixing and matching side chains at the 2- and 4-positions of the pyrimidine core, researchers have been able to develop inhibitors with improved kinome-wide selectivity. acs.org

Molecular Mechanism of Action Elucidation (If applicable to analogs)

Elucidating the molecular mechanism of action is crucial for understanding how pyrimidine-based inhibitors function at a molecular level. This involves detailed studies of their binding to target proteins and confirming their engagement with the target in a cellular context.

Binding Site Analysis and Key Molecular Interactions

The pyrimidine scaffold is highly effective as a kinase inhibitor core because it acts as a bioisostere for the adenine (B156593) ring of ATP, allowing it to form key hydrogen bonds with the conserved hinge region of the kinase active site. nih.govrsc.org This hinge-binding motif is a common feature across a vast number of kinase inhibitors. acs.org

Structure-based drug design and molecular docking studies have provided detailed insights into these interactions. For pyrazolo[3,4-d]pyrimidines, the fused heterocyclic system mimics the hinge-binding interactions of ATP. rsc.org Modifications at different positions on the pyrimidine ring can direct the inhibitor's activity and selectivity. For instance, modifications at the 5-position of the pyrimidine core can influence interactions with the "gatekeeper" residue, a key determinant of inhibitor selectivity within the ATP-binding pocket. acs.org

In the development of Aurora A kinase inhibitors, a novel class of pyrimidine derivatives was designed to induce a "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop flips. acs.org This was achieved by designing a compound where a halogen group establishes an electrostatic dipole-dipole interaction with the methyl group of an alanine (B10760859) residue (Ala273), causing the conformational change. acs.org

For microtubule-targeting agents, novel diaryl-substituted pyrazolo[3,4-d]pyrimidines were found to act as colchicine-binding site inhibitors. acs.org The trimethoxyphenyl (TMP) moiety, a common feature in this class, was identified as a critical pharmacophore for tubulin-binding activity. acs.org Molecular docking studies are frequently used to visualize and predict these binding modes, as was done for novel pyrimidine derivatives with the EGFR enzyme, helping to rationalize structure-activity relationships. ekb.eg

Target Engagement Studies

Confirming that a compound interacts with its intended target in a biological system is a critical step known as target engagement. Various techniques are employed to measure this.

For pyrimidine-based kinase inhibitors, dose-response NanoBRET (Bioluminescence Resonance Energy Transfer) assays have been used to quantify target engagement in living cells. nih.gov This technology measures the proximity of the inhibitor to a luciferase-tagged kinase, providing a direct readout of binding. Several aminopyrimidine analogs demonstrated submicromolar activity in a DRAK1 NanoBRET assay, confirming their engagement with this understudied kinase inside cells. nih.gov

Another method for demonstrating target engagement is to measure the modulation of downstream biomarkers. For example, potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt) were shown to modulate biomarkers of the PI3K/PKB signaling pathway in vivo. nih.gov This modulation confirms that the inhibitor is not only reaching its target but is also having the desired functional effect on the signaling cascade. Similarly, the ability of certain kinase inhibitors to inhibit the auto-phosphorylation of their target, such as nilotinib's effect on Bcr-Abl, is a direct measure of target engagement. wikipedia.org The intracellular accumulation of active drug metabolites, such as the triphosphate forms of pyrimidine analogues, is also critical for their pharmacological effect and can be considered a prerequisite for target engagement. nih.gov

In Vivo Mechanistic Pharmacology in Relevant Animal Models

In vivo mechanistic studies in animal models are essential to understand the pharmacological effects of a compound in a whole-organism context, bridging the gap between in vitro activity and potential therapeutic efficacy.

For pyrimidine-based kinase inhibitors, human tumor xenograft models in immunocompromised mice are a standard tool. In these models, human cancer cells are implanted in mice, and the effect of the drug on tumor growth is evaluated. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, developed as PKB/Akt inhibitors, were shown to strongly inhibit the growth of human tumor xenografts at well-tolerated doses. nih.gov Similarly, a novel 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one BTK inhibitor demonstrated significant antitumor efficacy in an MV4-11 cell-inoculated xenograft mouse model, with a tumor growth inhibition (TGI) of 88% at a dose of 50 mg/kg per day. nih.gov Novel diaryl-substituted pyrazolo[3,4-d]pyrimidines also effectively suppressed tumor growth and angiogenesis in HCT116 xenograft models, with acceptable safety profiles. acs.org

Pharmacokinetic studies are a core component of in vivo pharmacology, helping to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are critical for interpreting efficacy and toxicity. For example, in vivo pharmacokinetic studies in rats and mice were used to compare a novel BTK inhibitor to the drug ibrutinib, showing that the new compound exhibited better plasma exposure. nih.gov

Mechanistic pharmacology also involves using specific tools to dissect the contribution of different physiological processes. For instance, 1-aminobenzotriazole (B112013) (ABT), a non-specific inhibitor of cytochrome P450 enzymes, is often used in vivo to determine the role of metabolism on a drug's pharmacokinetic profile. nih.gov Studies using ABT pretreatment in rats helped to elucidate its differential effects on intestinal and hepatic metabolism and its potential confounding effects on drug absorption, providing recommendations for how to properly conduct such mechanistic studies. nih.gov

Modulation of Glucose Homeostasis in Metabolic Disease Models

Preclinical studies in models of metabolic disease have explored the impact of related compounds on glucose control. For instance, in diet-induced obese (DIO) mice, a model that develops features of metabolic syndrome, therapeutic interventions have shown positive effects on glycemic control. One study demonstrated that treatment with 5-methoxy-2-aminoindane (MEAI) attenuated hyperglycemia, glucose intolerance, and hyperinsulinemia that are characteristic of DIO models. nih.gov

Another area of investigation involves the interplay of signaling pathways that regulate glucose homeostasis. Research in DIO mice has suggested a role for the Y5 receptor in the regulation of glucose. nih.gov Chronic administration of peptide YY 3-36 (PYY3-36), which acts on multiple Y receptors, was found to impair glucose tolerance. nih.gov However, this impairment was less pronounced in mice lacking the Y5 receptor, indicating that signaling through this receptor may influence glucose metabolism. nih.gov These findings highlight the complex mechanisms involved in maintaining glucose balance and suggest potential pathways through which analogs of this compound might exert their effects.

Assessment of Pharmacodynamic Biomarkers

The evaluation of pharmacodynamic biomarkers is crucial to confirm that a therapeutic agent is interacting with its intended target and eliciting a biological response. In the context of metabolic diseases, relevant biomarkers can include changes in body composition and energy utilization.

Metabolic phenotyping of diet-induced obese mice treated with 5-methoxy-2-aminoindane (MEAI) revealed an increase in energy expenditure and fat utilization. nih.gov Notably, these changes occurred while food consumption remained similar to that of the vehicle-treated control group. nih.gov Furthermore, treatment with MEAI led to a significant reduction in adiposity by decreasing fat mass while preserving lean mass. nih.gov These findings serve as pharmacodynamic evidence of the compound's metabolic activity.

Research into the neuropeptide Y (NPY) system also provides insights into potential biomarkers. The Y5 receptor, a target for PYY3-36, is known to be involved in energy homeostasis. nih.gov Studies in Y5 receptor knockout mice have shown alterations in body weight regulation and response to PYY3-36, suggesting that receptor occupancy and downstream signaling could serve as pharmacodynamic markers. nih.gov

Efficacy Studies in Disease-Relevant Animal Models (e.g., Diet-Induced Obese Mice)

The diet-induced obese (DIO) mouse is a widely used and relevant model for studying obesity and associated metabolic disorders. Efficacy studies in these animals provide critical information about a compound's potential therapeutic utility.

In a study utilizing a DIO mouse model, treatment with 5-methoxy-2-aminoindane (MEAI) demonstrated significant anti-obesity effects. nih.gov The treatment reversed the overweight condition induced by the high-fat diet. nih.gov Beyond weight reduction, MEAI also addressed related comorbidities by reducing hepatic steatosis, evidenced by decreased lipid accumulation in the liver and lower levels of liver triglycerides and cholesterol. nih.gov This was attributed primarily to the inhibition of de novo lipid synthesis. nih.gov

The anorectic effects of peptide YY 3-36 (PYY3-36) have also been investigated in DIO mice. Short-term treatment with PYY3-36 led to a significant reduction in food intake. nih.gov Interestingly, the absence of the Y5 receptor enhanced this effect, suggesting that blockade of the Y5 receptor could potentially augment the food intake-reducing effects of agents like PYY3-36. nih.gov

Future Directions and Research Perspectives in 5 Azetidine 1 Carbonyl Pyrimidin 4 Amine Research

Emergence of Novel Synthetic Methodologies for Azetidine-Pyrimidine Scaffolds

The synthesis of molecules incorporating the strained azetidine (B1206935) ring presents unique challenges, primarily due to the inherent ring strain of the four-membered heterocycle. rsc.orgrsc.org However, recent advancements in synthetic organic chemistry are paving the way for more efficient and diverse routes to azetidine-pyrimidine scaffolds.

Historically, the construction of azetidines has relied on methods such as cycloaddition and intramolecular cyclization. researchgate.net More contemporary approaches are focusing on modular and diversity-oriented syntheses. For instance, four-component reactions driven by strain-release have been developed for the synthesis of functionalized azetidines, offering a rapid and modular pathway to a wide array of substituted products. nih.gov Another promising strategy involves the aza-Michael addition of NH-heterocycles to activated azetidine precursors, which allows for the straightforward introduction of various heterocyclic moieties. mdpi.com The Suzuki-Miyaura cross-coupling reaction has also been successfully employed to further diversify these scaffolds by attaching various aryl and heteroaryl groups. mdpi.com

These innovative synthetic methods are crucial for building extensive libraries of 5-(azetidine-1-carbonyl)pyrimidin-4-amine analogs, enabling a more thorough exploration of the structure-activity relationships (SAR) that govern their biological effects.

Integration with Advanced Screening Technologies (e.g., DNA-Encoded Libraries (DEL))

Identifying high-affinity ligands for biological targets is a critical step in drug discovery. Traditional high-throughput screening (HTS) can be a resource-intensive process. nih.govdigitellinc.com DNA-Encoded Library (DEL) technology has emerged as a powerful alternative, allowing for the rapid screening of billions of compounds simultaneously. nih.govnih.gov

The pyrimidine (B1678525) core is an ideal scaffold for DEL synthesis due to its versatility and presence in numerous approved drugs. nih.gov In a typical DEL approach, a chemical building block is covalently linked to a unique DNA oligonucleotide that serves as an amplifiable barcode. nih.govyoutube.com Through a process of "split-and-pool" combinatorial synthesis, vast libraries of DNA-tagged small molecules can be constructed. youtube.comyoutube.com

For the this compound scaffold, DEL technology offers an unprecedented opportunity to explore a vast chemical space. By creating libraries where either the azetidine or the pyrimidine portion is varied, researchers can efficiently screen for binders against a wide range of protein targets. The screening process involves incubating the DEL with an immobilized target protein, washing away non-binders, and then identifying the bound molecules by amplifying and sequencing their DNA tags. nih.govyoutube.com This method has already proven successful in identifying potent inhibitors for various targets, including those from pyrimidine-focused libraries. nih.gov

Exploration of New Therapeutic Indications and Biological Targets

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic applications. mdpi.comnih.govekb.eg Compounds based on the this compound framework are being investigated for a range of diseases, with a significant focus on oncology and inflammatory conditions.

The ability of pyrimidine derivatives to act as kinase inhibitors is a major area of interest. nih.govekb.eg For example, they have been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth. wikipedia.org The phenylamino-pyrimidine derivative, Nilotinib, was developed as a more potent and selective inhibitor of the Bcr-Abl tyrosine kinase compared to Imatinib (B729) for the treatment of chronic myelogenous leukemia. wikipedia.org The 2,4-di(arylamino)pyrimidine core is a key feature in inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in non-small cell lung cancer. nih.gov

Beyond cancer, these compounds are being explored for their potential as anti-infective agents, including against tuberculosis, and for the treatment of neurological disorders. nih.gov The versatility of the scaffold suggests that with further investigation, novel biological targets and therapeutic indications will continue to be identified.

Challenges and Opportunities in Azetidine-Pyrimidine Based Drug Discovery

The primary challenge in the development of drugs based on the azetidine-pyrimidine scaffold lies in the synthesis of the strained azetidine ring. rsc.orgrsc.org The inherent ring strain can make these compounds more susceptible to ring-opening reactions, which can be a liability during synthesis and under physiological conditions. However, this reactivity can also be harnessed for therapeutic benefit, for instance, in the design of covalent inhibitors.

Despite the synthetic hurdles, the opportunities presented by this scaffold are significant. The rigid, three-dimensional nature of the azetidine ring can provide access to chemical space that is not readily accessible with more traditional, planar aromatic rings. This can lead to improved binding affinity and selectivity for target proteins. The pyrimidine portion of the molecule offers numerous points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. mdpi.com The combination of the unique properties of both the azetidine and pyrimidine rings creates a powerful platform for the discovery of novel therapeutics.

Development of Proteolysis-Targeting Chimeras (PROTACs) and Other Conjugate Modalities

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.govbiorxiv.org A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com

The this compound scaffold is well-suited for the development of PROTACs. A derivative of this scaffold that binds to a specific protein target could be used as the warhead. This warhead would then be connected via a linker to a known E3 ligase ligand, such as those that bind to Cereblon (CRBN) or Von Hippel-Lindau (VHL). The resulting PROTAC would bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

This approach offers several advantages over traditional inhibition, including the potential for catalytic activity and the ability to target proteins that have been considered "undruggable." nih.gov Furthermore, the development of peptide-based PROTACs, where peptide segments are used for target binding or E3 ligase recruitment, offers another avenue for creating highly specific and potent degraders. nih.gov The design of orally bioavailable PROTACs is also a key area of research, with several examples now in clinical development. mdpi.com

Advancement in Computational Design for Precision Pharmacology

Computational methods are playing an increasingly important role in modern drug discovery, enabling the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, computational tools can be applied at various stages of the drug discovery process.

Molecular docking simulations can be used to predict the binding mode of these compounds to their target proteins, providing insights that can guide the design of more potent analogs. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex, offering a more complete picture of the binding interactions.

Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to prioritize compounds for synthesis and experimental testing. As our understanding of the biological targets of these compounds grows, computational design will be instrumental in developing precision medicines that are tailored to specific patient populations or disease subtypes.

Q & A

Q. How can researchers optimize the synthesis of 5-(Azetidine-1-carbonyl)pyrimidin-4-amine to improve yield and purity?

Methodological Answer: The synthesis can be optimized using a three-step approach inspired by modified Gewald methodology:

Knoevenagel Condensation : Generate intermediate precursors (e.g., 2-(1-arylvinyl)malononitrile analogs) under controlled temperature (60–80°C) and basic conditions (NaHCO₃).

Cyclization : Use sulfur (S₈) in tetrahydrofuran (THF) to form the thiophene-pyrimidine core.

Functionalization : Introduce the azetidine-carbonyl group via nucleophilic substitution or coupling reactions.

Key parameters include solvent polarity (THF vs. DMF), catalyst selection (e.g., Pd for cross-coupling), and reaction time. Purity is enhanced via recrystallization or column chromatography, with yields typically ranging from 65–85% under optimized conditions .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- ¹H/¹³C-NMR : Identify proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, azetidine CH₂ at δ 3.2–3.8 ppm) and carbon signals (pyrimidine C=O at ~165 ppm).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups.

- X-ray Crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds with distances ~2.9–3.0 Å) and dihedral angles (e.g., pyrimidine-azetidine torsion angles of 24–70°) to validate stereochemistry .

Data interpretation requires cross-referencing spectral peaks with simulated DFT models or crystallographic databases.

Q. What strategies ensure the stability of this compound during storage and experimental use?

Methodological Answer:

- Storage : Maintain at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel) to prevent hydrolysis of the carbonyl group.

- Solvent Selection : Use anhydrous DMSO or ethanol for stock solutions; avoid protic solvents (e.g., water) during reactions.

- Stability Monitoring : Conduct periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How can computational methods like DFT or reaction path search algorithms aid in designing novel derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and intermediates, optimizing reaction steps (e.g., cyclization barriers).

- DFT Modeling : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group substitutions (e.g., fluorination for enhanced binding).

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel analogs. ICReDD’s integrated computational-experimental workflows reduce trial-and-error cycles by 40–60% .

Q. What mechanistic insights are critical for understanding the reactivity of the azetidine-carbonyl group in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Attack : The carbonyl carbon is electrophilic; azetidine’s ring strain increases reactivity. Use kinetic studies (e.g., stopped-flow UV-Vis) to measure rate constants with amines/thiols.

- Electrophilic Substitution : The pyrimidine ring’s electron-deficient nature directs electrophiles to the C2/C4 positions. Substituent effects (e.g., –NO₂ vs. –OCH₃) can be quantified via Hammett plots .

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Methodological Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Cross-check results using SPR (binding affinity), enzymatic assays (IC₅₀), and cellular viability (MTT) tests.

- Data Normalization : Apply statistical tools (e.g., Z-score) to account for inter-lab variability. For example, discrepancies in IC₅₀ values (>2σ) may indicate assay-specific artifacts .

Q. What methodologies elucidate the structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

- Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., N–H⋯N vs. C–H⋯F) in co-crystals with target proteins (e.g., kinases).

- Free-Wilson Analysis : Systematically vary substituents (e.g., azetidine vs. piperidine) and correlate with bioactivity (e.g., logP vs. IC₅₀).

- MD Simulations : Track binding pocket dynamics (RMSD < 2 Å) to identify critical residues for affinity .

Q. What experimental frameworks validate the role of the pyrimidine-azetidine scaffold in target binding affinity?

Methodological Answer:

- Mutagenesis Studies : Replace key residues (e.g., Lys123 in kinase targets) to assess hydrogen-bonding contributions.

- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS of binding to differentiate electrostatic (azetidine rigidity) vs. hydrophobic interactions.

- Competitive Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify displacement efficiency (Kd < 100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.